Rpt193

Beschreibung

Eigenschaften

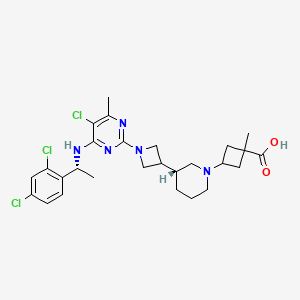

CAS-Nummer |

2366152-15-8 |

|---|---|

Molekularformel |

C27H34Cl3N5O2 |

Molekulargewicht |

566.9 g/mol |

IUPAC-Name |

3-[(3R)-3-[1-[5-chloro-4-[[(1R)-1-(2,4-dichlorophenyl)ethyl]amino]-6-methylpyrimidin-2-yl]azetidin-3-yl]piperidin-1-yl]-1-methylcyclobutane-1-carboxylic acid |

InChI |

InChI=1S/C27H34Cl3N5O2/c1-15(21-7-6-19(28)9-22(21)29)31-24-23(30)16(2)32-26(33-24)35-13-18(14-35)17-5-4-8-34(12-17)20-10-27(3,11-20)25(36)37/h6-7,9,15,17-18,20H,4-5,8,10-14H2,1-3H3,(H,36,37)(H,31,32,33)/t15-,17+,20?,27?/m1/s1 |

InChI-Schlüssel |

ANPSFQZLPNWKHR-PRZTZBHNSA-N |

Isomerische SMILES |

CC1=C(C(=NC(=N1)N2CC(C2)[C@H]3CCCN(C3)C4CC(C4)(C)C(=O)O)N[C@H](C)C5=C(C=C(C=C5)Cl)Cl)Cl |

Kanonische SMILES |

CC1=C(C(=NC(=N1)N2CC(C2)C3CCCN(C3)C4CC(C4)(C)C(=O)O)NC(C)C5=C(C=C(C=C5)Cl)Cl)Cl |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Rpt193: A Technical Guide to its Mechanism of Action on the CCR4 Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193 (also known as zelnecirnon) is an orally bioavailable small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). This receptor plays a pivotal role in mediating the migration of Type 2 helper T (Th2) cells to sites of allergic inflammation. By selectively blocking the CCR4 pathway, this compound represents a targeted therapeutic approach for the treatment of atopic dermatitis and other Th2-driven inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the associated biological pathways and workflows.

Core Mechanism of Action

This compound functions as a potent and selective antagonist of the CCR4 receptor. In inflammatory conditions such as atopic dermatitis, chemokines like CCL17 (TARC) and CCL22 (MDC) are highly expressed in inflamed tissues. These chemokines bind to CCR4, which is predominantly expressed on the surface of Th2 lymphocytes, initiating a signaling cascade that leads to the chemotaxis of these cells to the site of inflammation. The influx of Th2 cells and their subsequent release of pro-inflammatory cytokines (e.g., IL-4, IL-5, IL-13) are key drivers of the pathophysiology of atopic dermatitis. This compound competitively binds to the CCR4 receptor, thereby preventing the binding of its natural ligands, CCL17 and CCL22. This blockade inhibits the downstream signaling events that govern Th2 cell migration, effectively reducing the infiltration of these inflammatory cells into the skin and other affected tissues.

Quantitative Data Summary

The following tables summarize the key quantitative data characterizing the in vitro potency, pharmacokinetics, and clinical efficacy of this compound.

Table 1: In Vitro Pharmacology of this compound

| Parameter | Assay | Cell Type | Ligand(s) | Value | Reference |

| IC50 | Chemotaxis Assay | Human Th2 cells | CCL17/CCL22 | ~370 nM | [1] |

Table 2: Pharmacokinetic Properties of this compound (from Phase 1a Study in Healthy Volunteers)

| Parameter | Dosing | Value | Reference |

| Dose Proportionality | Single Ascending Doses (SAD) and Multiple Ascending Doses (MAD) | Dose-proportional exposure observed | [2] |

| Mean Terminal Half-life (t1/2) | Across all dose levels in MAD cohorts | ~25 hours | [2] |

| Receptor Occupancy (RO) | 50 mg single dose | ≥80% surface receptor occupancy (sRO) achieved | [1] |

Note: Specific Cmax, Tmax, and AUC values from the Phase 1a study are not publicly available in detail.

Table 3: Clinical Efficacy of this compound in Moderate-to-Severe Atopic Dermatitis (Phase 1b Study, NCT04271514)[3][4]

| Efficacy Endpoint | This compound (400 mg QD) | Placebo | Timepoint |

| Mean % Improvement in EASI Score | 36.3% | 17.0% | Day 29 (End of Treatment) |

| 53.2% | 9.6% | Day 43 (2-week follow-up) | |

| % of Patients Achieving EASI-50 | 42.9% | 10.0% | Day 29 |

| 61.9% | 20.0% | Day 43 | |

| % of Patients Achieving vIGA of 0/1 | 4.8% | 0.0% | Day 29 |

| 14.3% | 0.0% | Day 43 | |

| % of Patients with ≥4-point reduction in Pruritus NRS | 45.0% | 22.2% | Day 29 |

Experimental Protocols

In Vitro Chemotaxis Assay

Objective: To determine the potency of this compound in inhibiting the migration of CCR4-expressing cells towards their chemoattractant ligands.

Materials:

-

CCR4-expressing cells (e.g., primary human Th2 cells, or a cell line such as HUT78)

-

Transwell inserts with a 5 µm pore size polycarbonate membrane

-

24-well tissue culture plates

-

Recombinant human CCL17 and CCL22

-

This compound

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Cell viability dye (e.g., Calcein-AM)

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Cell Preparation:

-

Culture CCR4-expressing cells to an adequate density.

-

Harvest cells and wash with assay buffer.

-

Resuspend cells in assay buffer to a final concentration of 2 x 106 cells/mL.

-

If using a fluorescent dye for detection, incubate the cells with Calcein-AM according to the manufacturer's protocol, followed by washing to remove excess dye.

-

-

Compound Preparation and Incubation:

-

Prepare serial dilutions of this compound in assay buffer. Ensure the final concentration of the vehicle (e.g., DMSO) is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

-

Mix the cell suspension with the various concentrations of this compound or vehicle control and incubate for 30 minutes at 37°C.

-

-

Chemotaxis Setup:

-

Prepare a solution of CCL17 or CCL22 in assay buffer at a predetermined optimal concentration (typically in the low nM range, established through preliminary experiments).

-

Add the chemoattractant solution to the lower wells of the 24-well plate.

-

Include wells with assay buffer only as a negative control for random migration.

-

Place the Transwell inserts into the wells.

-

Add the pre-incubated cell suspension (from step 2) to the upper chamber of the Transwell inserts.

-

-

Incubation:

-

Incubate the plate at 37°C in a 5% CO2 incubator for a duration sufficient for cell migration (typically 90 minutes to 3 hours, to be optimized for the specific cell type).

-

-

Quantification of Migrated Cells:

-

After incubation, carefully remove the Transwell inserts.

-

Quantify the number of migrated cells in the lower chamber. If using a fluorescent dye, measure the fluorescence intensity using a plate reader. Alternatively, cells can be collected and counted using a hemocytometer or an automated cell counter.

-

-

Data Analysis:

-

Calculate the percentage of migration inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

CCR4 Receptor Occupancy (RO) Assay by Flow Cytometry

Objective: To measure the extent to which this compound binds to and occupies the CCR4 receptor on target cells in whole blood samples.

Materials:

-

Fresh whole blood samples

-

Fluorescently labeled CCL22 (e.g., Alexa Fluor 647-labeled CCL22)

-

Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., CD4, CD45RO, CXCR3, CCR6) to identify Th2 cells

-

This compound

-

Red blood cell lysis buffer

-

Wash buffer (e.g., PBS with 1% BSA)

-

Flow cytometer

Procedure:

-

Sample Preparation:

-

Collect whole blood into appropriate anticoagulant-containing tubes.

-

For in vitro experiments, spike whole blood with varying concentrations of this compound. For ex vivo analysis from clinical trials, use blood samples collected from subjects at different time points post-dosing.

-

Incubate the blood samples for a specified period at 37°C.

-

-

Staining:

-

To a defined volume of whole blood, add a cocktail of fluorochrome-conjugated antibodies to identify the Th2 cell population (typically defined as CD4+, CD45RO+, CXCR3-, CCR6-).

-

Add a pre-titered, saturating concentration of fluorescently labeled CCL22 to the samples to detect unoccupied CCR4 receptors.

-

Incubate the samples in the dark at 4°C for 30-60 minutes.

-

-

Red Blood Cell Lysis and Washing:

-

Following incubation, lyse the red blood cells using a lysis buffer according to the manufacturer's instructions.

-

Wash the remaining white blood cells with wash buffer by centrifugation.

-

Resuspend the cell pellet in an appropriate buffer for flow cytometric analysis.

-

-

Flow Cytometry Analysis:

-

Acquire the samples on a calibrated flow cytometer.

-

Gate on the Th2 cell population using the combination of surface markers.

-

Measure the mean fluorescence intensity (MFI) of the labeled CCL22 signal within the Th2 gate.

-

-

Data Analysis:

-

The percentage of receptor occupancy (%RO) is calculated by comparing the MFI of the labeled CCL22 in the presence of this compound to the MFI in the absence of the drug (maximum binding) and the background fluorescence (non-specific binding). The formula is typically: %RO = (1 - [(MFIsample - MFIbackground) / (MFImax_binding - MFIbackground)]) * 100

-

Visualizations

Signaling Pathway Diagram

Caption: Mechanism of action of this compound on the CCR4 receptor.

Experimental Workflow Diagram

Caption: Workflow for the in vitro chemotaxis assay.

References

RPT193 (Zelnecirnon): A CCR4 Antagonist for Th2-Mediated Inflammation

An In-depth Technical Guide on the Role of Rpt193 in Th2 Cell Migration and Inflammation

This technical guide provides a comprehensive overview of this compound (also known as zelnecirnon), an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] It details the mechanism of action, preclinical findings, and clinical data related to its role in inhibiting T-helper 2 (Th2) cell migration and its potential therapeutic effects in inflammatory diseases such as atopic dermatitis (AD).[4][5]

Core Mechanism of Action: Targeting Th2 Cell Migration

T-helper 2 (Th2) cells are key drivers in the pathogenesis of allergic inflammatory diseases, including atopic dermatitis and asthma.[1][6][7] The inflammatory cascade in these conditions is significantly propagated by the recruitment and accumulation of Th2 cells in affected tissues.[4][8]

This recruitment is primarily mediated by the interaction of chemokines, specifically C-C motif chemokine ligand 17 (CCL17, also known as TARC) and C-C motif chemokine ligand 22 (CCL22, also known as MDC), with the CCR4 receptor, which is highly expressed on the surface of Th2 cells.[1][9] Individuals with AD exhibit elevated levels of these CCR4 ligands, and these levels often correlate with disease severity.[1][10]

This compound is a potent and selective CCR4 antagonist.[2][11] By binding to the CCR4 receptor on Th2 cells, this compound blocks the downstream signaling initiated by CCL17 and CCL22.[2][8] This inhibition prevents the chemotaxis, or directed migration, of Th2 cells from the bloodstream into inflamed tissues like the skin or lungs.[4][8][12] By preventing this critical migration step, this compound aims to reduce the local concentration of Th2 cells and the subsequent release of pro-inflammatory cytokines such as IL-4, IL-5, and IL-13, thereby mitigating the inflammatory response.[11][12][13]

Preclinical and In Vitro Evidence

Preclinical studies provided the foundational evidence for this compound's mechanism of action. These studies demonstrated that this compound could effectively block the migration of both mouse and human Th2 cells in vitro and inhibit inflammation in animal models of atopic dermatitis and asthma.[4][14]

Quantitative In Vitro Data

In a key in vitro chemotaxis assay, this compound demonstrated potent inhibition of Th2 cell migration towards CCR4 ligands.

| Assay Type | Cell Source | Chemokine | This compound Effect | Source |

| Chemotaxis Assay | Th2 cells from healthy human donors | CCL17 and CCL22 | >90% inhibition of migration | [1] |

Experimental Protocol: In Vitro Th2 Cell Chemotaxis Assay

The following protocol describes a representative transwell migration assay used to evaluate the efficacy of CCR4 antagonists like this compound.

-

Cell Preparation:

-

Isolate naive CD4+ T cells from peripheral blood mononuclear cells (PBMCs) of healthy human donors using magnetic-activated cell sorting (MACS).

-

Differentiate the naive CD4+ T cells into Th2 cells by culturing them for 5-7 days with anti-CD3 and anti-CD28 antibodies, along with IL-2, IL-4, and anti-IFN-γ antibody.

-

Confirm Th2 phenotype by intracellular staining for GATA3 and IL-4 via flow cytometry.

-

On the day of the assay, harvest and resuspend the differentiated Th2 cells in assay medium (e.g., RPMI with 0.5% BSA) at a concentration of 1-5 x 10^6 cells/mL.

-

-

Chemotaxis Assay Setup:

-

Use a transwell plate with a polycarbonate membrane (e.g., 5 µm pore size).

-

Add assay medium containing the chemoattractants (recombinant human CCL17 or CCL22 at optimal concentrations, e.g., 100 ng/mL) to the lower chambers of the plate.

-

In the upper chambers, add the Th2 cell suspension. For treated conditions, pre-incubate the cells with various concentrations of this compound or a vehicle control for 30-60 minutes at 37°C before adding them to the upper chamber.

-

-

Incubation and Cell Quantification:

-

Incubate the plate at 37°C in a 5% CO2 incubator for 2-4 hours to allow cell migration.

-

After incubation, collect the cells that have migrated to the lower chamber.

-

Quantify the number of migrated cells using a cell counter or by flow cytometry (e.g., by adding a fixed number of counting beads to each sample).

-

-

Data Analysis:

-

Calculate the percentage of migration relative to the total number of input cells.

-

Determine the percent inhibition of migration for this compound-treated samples compared to the vehicle control.

-

Plot the dose-response curve and calculate the IC50 value for this compound.

-

Clinical Development and Efficacy in Atopic Dermatitis

This compound advanced into clinical trials, with a key Phase 1a/1b study (NCT04271514) evaluating its safety, tolerability, and efficacy in healthy volunteers and patients with moderate-to-severe atopic dermatitis.[1][15] The Phase 1b portion was a randomized, double-blind, placebo-controlled study.[16]

Clinical Trial Methodology (Phase 1b)

-

Study Design: Randomized, placebo-controlled, double-blind trial.[9][16]

-

Patient Population: 31 adults with moderate-to-severe atopic dermatitis.[1][15]

-

Treatment: Patients received either this compound (400 mg, once daily) or a placebo for 28 days.[1][9]

-

Endpoints: The study assessed safety, pharmacokinetics, and exploratory efficacy endpoints, including the Eczema Area and Severity Index (EASI), validated Investigator Global Assessment (vIGA), and pruritus Numerical Rating Scale (NRS).[4][17] Assessments were conducted at baseline, during the 28-day treatment period, and at a 2-week follow-up (Day 43).[1][9]

Quantitative Clinical Efficacy Data

The Phase 1b trial showed that patients treated with this compound had numerically greater improvements in key efficacy endpoints compared to placebo.[1] The response often continued to improve even after treatment cessation.[10]

Table 1: Clinical Efficacy Outcomes in Moderate-to-Severe Atopic Dermatitis (Phase 1b)

| Endpoint | Timepoint | This compound (400 mg) | Placebo | Source(s) |

| % Improvement in EASI Score from Baseline | Day 29 | 36.3% | 17.0% | [1][16] |

| Day 43 | 53.2% | 9.6% | ||

| % of Patients Achieving EASI-50 | Day 29 | 42.9% | 10.0% | [1][16] |

| Day 43 | 61.9% | 20.0% | ||

| % of Patients with vIGA of 0/1 & ≥2-pt Improvement | Day 29 | 4.8% | 0.0% | [16] |

| Day 43 | 14.3% | 0.0% | ||

| % of Patients with ≥4-pt Reduction in Pruritus NRS | Day 29 | 45.0% | 22.2% | [16] |

EASI: Eczema Area and Severity Index; EASI-50: 50% improvement in EASI score; vIGA: validated Investigator Global Assessment; NRS: Numerical Rating Scale.

Biomarker and Transcriptomic Data

Analysis of skin biopsies from trial participants revealed that this compound treatment led to a significant normalization of the AD skin transcriptome.[9][15] After 28 days, there was a significant downregulation of genes associated with multiple inflammatory pathways compared to baseline, an effect not seen in the placebo group.[9]

Table 2: Key Downregulated Genes in Lesional Skin After 28 Days of this compound Treatment

| Pathway / Category | Downregulated Genes (p<0.05 vs. Baseline) | Source |

| General Inflammation | MMP12 | [9] |

| Innate Immunity | IL8 | [9] |

| T-Cell Activation | IL2, CCL19, CCR7, ICOS | [9] |

| Th1 Pathway | CCL2 | [9] |

| Th2 Pathway | CCL22, CCR4 | [9] |

| Th17/Th22 Pathways | IL22, CCL20, CCR6, S100A8, S100A9, S100A12, PI3/Elafin | [9] |

These molecular changes correlated with the observed clinical improvements, supporting the drug's mechanism of action at the tissue level.[9][13]

Drug Development Status

This compound (zelnecirnon) was being developed by RAPT Therapeutics for the treatment of atopic dermatitis and other allergic inflammatory diseases, such as asthma.[2][4][5] However, in early 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase II trials for atopic dermatitis and asthma.[18] Subsequently, the company announced the termination of these trials.[18][19] This decision was reportedly linked to an instance of severe liver injury observed in one of the studies.[19]

Conclusion

This compound is a selective, orally available CCR4 antagonist designed to treat Th2-driven inflammatory diseases by inhibiting the migration of Th2 cells to inflamed tissues.[4][5] Preclinical data strongly supported this mechanism, demonstrating over 90% inhibition of Th2 cell chemotaxis in vitro.[1] Early clinical data from a Phase 1b trial in patients with atopic dermatitis were promising, showing improvements in clinical scores and a significant normalization of the inflammatory gene expression profile in the skin.[9] Despite these encouraging early results, the development of this compound was halted due to safety concerns, highlighting the challenges inherent in drug development.[18][19] The data and methodologies presented provide valuable insights into the therapeutic potential and scientific investigation of targeting the CCR4-CCL17/22 axis for allergic inflammation.

References

- 1. rapt.com [rapt.com]

- 2. clinicaltrials.eu [clinicaltrials.eu]

- 3. medchemexpress.com [medchemexpress.com]

- 4. RAPT Therapeutics Announces Initiation of First-in-Human Phase 1 Study of this compound | RAPT Therapeutics, Inc. [investors.rapt.com]

- 5. rapt.com [rapt.com]

- 6. T Helper 2 Cell Overview | Thermo Fisher Scientific - SG [thermofisher.com]

- 7. Frontiers | The Metabolic Requirements of Th2 Cell Differentiation [frontiersin.org]

- 8. m.youtube.com [m.youtube.com]

- 9. rapt.com [rapt.com]

- 10. RAPT Therapeutics Reports Positive Topline Results from [globenewswire.com]

- 11. rapt.com [rapt.com]

- 12. RAPT Therapeutics Highlights Early Results for this compound at Society for Investigative Dermatology MeetingPreclinical and Healthy Volunteer Data Show Promise of this compound to Block Th2 Cells in Allergic Inflammatory Disease - BioSpace [biospace.com]

- 13. firstwordpharma.com [firstwordpharma.com]

- 14. rapt.com [rapt.com]

- 15. researchgate.net [researchgate.net]

- 16. RAPT Therapeutics Announces Publication of Phase 1a/1b Clinical Trial of Zelnecirnon (this compound) to Treat Atopic Dermatitis in Allergy - BioSpace [biospace.com]

- 17. rapt.com [rapt.com]

- 18. RAPT terminates Phase II trials for lead candidate following clinical hold [pharmaceutical-technology.com]

- 19. drughunter.com [drughunter.com]

Preclinical Pharmacology of Zelnecirnon (RPT193): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zelnecirnon (RPT193) is an orally active, small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). Developed by RAPT Therapeutics, its primary mechanism of action is to block the recruitment of T helper 2 (Th2) inflammatory immune cells into inflamed tissues.[1] Preclinical studies have demonstrated its potential in treating allergic inflammatory diseases such as atopic dermatitis and asthma by inhibiting the migration of these key immune cells. This document provides an in-depth overview of the preclinical pharmacology of zelnecirnon, detailing its mechanism of action, summarizing key in vitro and in vivo experimental findings, and outlining the methodologies used in these pivotal studies.

Introduction: Targeting Th2-Mediated Inflammation

Allergic inflammatory diseases, including atopic dermatitis, are characterized by a dominant Th2 immune response. The migration of Th2 cells to sites of inflammation is a critical step in the pathogenesis of these conditions. This migration is largely mediated by the interaction of chemokines, particularly CCL17 (TARC) and CCL22 (MDC), with their receptor, CCR4, which is highly expressed on the surface of Th2 cells. By blocking this interaction, zelnecirnon aims to disrupt the inflammatory cascade at an upstream point.

Mechanism of Action

Zelnecirnon is a potent and selective antagonist of the CCR4 receptor. Its mechanism of action involves a dual effect:

-

Competitive Antagonism: Zelnecirnon directly competes with the natural CCR4 ligands, CCL17 and CCL22, for binding to the receptor, thereby preventing the initiation of the downstream signaling cascade that leads to cell migration.

-

Receptor Downregulation: Treatment with zelnecirnon has been observed to decrease the surface expression of CCR4 on immune cells, further reducing their migratory capacity in response to chemokine gradients.

This dual action effectively inhibits the chemotaxis of Th2 cells, preventing their accumulation in inflamed tissues and consequently reducing the release of pro-inflammatory cytokines that drive the symptoms of allergic diseases.[2]

Signaling Pathway

The binding of CCL17 or CCL22 to CCR4 on Th2 cells initiates a G protein-coupled receptor (GPCR) signaling cascade. This leads to the activation of downstream pathways, including the phosphoinositide 3-kinase (PI3K) and mitogen-activated protein kinase (MAPK) pathways, which are crucial for orchestrating the cytoskeletal rearrangements necessary for cell migration. By blocking the initial ligand-receptor interaction, zelnecirnon prevents the activation of these downstream signaling events.

References

Investigating the Binding Affinity of Rpt193 to CCR4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193, also known as zelnecirnon, is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] CCR4 is a key chemokine receptor involved in the inflammatory cascade, particularly in the migration of T-helper 2 (Th2) cells to sites of inflammation.[2][4][5][6] This process is mediated by the binding of its natural ligands, CCL17 (TARC) and CCL22 (MDC).[2][5] By blocking this interaction, this compound has been investigated as a potential therapeutic agent for inflammatory diseases such as atopic dermatitis and asthma.[7][8] This technical guide provides a comprehensive overview of the binding affinity of this compound to CCR4, including quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Quantitative Binding Data

The potency of this compound in modulating CCR4 activity has been primarily characterized through functional assays that measure the inhibition of chemokine-induced cell migration.

| Parameter | Value | Assay Type | Cell Type | Ligands | Source |

| IC50 | ~370 nM | In vitro Chemotaxis Assay | Th2 cells differentiated from naive CD4+ T cells | CCL17 and CCL22 | [1] |

Note: The IC50 value represents the concentration of this compound required to inhibit 50% of the CCR4-mediated chemotactic response to its ligands, CCL17 and CCL22, in a serum-containing environment. This functional assay provides a measure of the compound's potency in a biologically relevant context. Direct binding affinity values, such as Kd or Ki, from radioligand binding or other biophysical assays are not yet publicly available in the reviewed literature.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of this compound with the CCR4 receptor. These protocols are based on established methods for studying CCR4 antagonists and are adapted to be representative for the evaluation of this compound.

CCR4-Mediated Chemotaxis Assay

This functional assay is crucial for determining the potency of a CCR4 antagonist in inhibiting the migration of immune cells.

Objective: To measure the half-maximal inhibitory concentration (IC50) of this compound against CCL17- and CCL22-induced chemotaxis of CCR4-expressing cells.

Materials:

-

CCR4-expressing cells (e.g., Th2 cells differentiated from naive CD4+ T cells, or a T-cell line like HUT78)

-

Recombinant human CCL17 and CCL22

-

This compound

-

Transwell inserts (5 µm pore size) for 24-well plates

-

Assay buffer (e.g., RPMI 1640 with 1% BSA)

-

Cell viability stain (e.g., Trypan Blue)

-

Detection reagent (e.g., Calcein-AM for fluorescent labeling or a cell counter)

-

Multi-well plate reader or flow cytometer

Procedure:

-

Cell Preparation:

-

Culture CCR4-expressing cells to an appropriate density.

-

On the day of the assay, harvest the cells and wash them with assay buffer.

-

Resuspend the cells in assay buffer at a concentration of 1 x 107 cells/mL and confirm viability is >95%.

-

-

Antagonist Pre-incubation:

-

Prepare serial dilutions of this compound in assay buffer.

-

In a separate plate, mix the cell suspension with the various concentrations of this compound or vehicle control.

-

Incubate for 30-60 minutes at 37°C.

-

-

Assay Setup:

-

Add assay buffer containing a pre-determined optimal concentration of CCL17 or CCL22 to the lower wells of the 24-well plate.

-

Include wells with assay buffer alone as a negative control for random migration.

-

Place the Transwell inserts into the wells.

-

Add 100 µL of the pre-incubated cell suspension to the upper chamber of each insert.

-

-

Incubation:

-

Incubate the plate for 90 minutes to 3 hours at 37°C in a 5% CO2 incubator.

-

-

Quantification of Migration:

-

Carefully remove the Transwell inserts.

-

Quantify the number of cells that have migrated to the lower chamber. This can be done by:

-

If cells are fluorescently labeled, reading the fluorescence of the lower chamber in a plate reader.

-

Counting the cells in the lower chamber using a cell counter or flow cytometer.

-

-

-

Data Analysis:

-

Calculate the percentage of inhibition of chemotaxis for each this compound concentration compared to the vehicle control.

-

Plot the percent inhibition against the log concentration of this compound and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Radioligand Binding Assay (Representative Protocol)

This assay directly measures the binding of a compound to its receptor and can be used to determine the binding affinity (Ki).

Objective: To determine the binding affinity (Ki) of this compound for the CCR4 receptor through competition with a radiolabeled ligand.

Materials:

-

Membrane preparations from cells overexpressing human CCR4

-

Radiolabeled CCR4 ligand (e.g., [125I]-CCL22)

-

Unlabeled this compound

-

Binding buffer (e.g., 25 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.4)

-

Wash buffer (e.g., ice-cold binding buffer)

-

Glass fiber filter mats

-

Scintillation fluid and counter

Procedure:

-

Assay Setup:

-

In a 96-well plate, add binding buffer.

-

Add serial dilutions of unlabeled this compound.

-

Add the radiolabeled ligand at a concentration near its Kd.

-

To determine non-specific binding, include wells with a high concentration of unlabeled CCR4 ligand.

-

To determine total binding, include wells with only the radiolabeled ligand and buffer.

-

-

Binding Reaction:

-

Initiate the reaction by adding the CCR4 membrane preparation to each well.

-

Incubate for 60-90 minutes at room temperature with gentle agitation.

-

-

Filtration:

-

Terminate the binding by rapid filtration through the glass fiber filter mats using a cell harvester. This separates the bound from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

-

-

Quantification:

-

Allow the filters to dry, then add scintillation fluid.

-

Measure the radioactivity on the filters using a scintillation counter.

-

-

Data Analysis:

-

Subtract the non-specific binding from all other measurements.

-

Plot the specific binding as a function of the log concentration of this compound.

-

Determine the IC50 value from the competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Visualizations

CCR4 Signaling Pathway

The binding of the chemokines CCL17 and CCL22 to CCR4 on the surface of Th2 cells initiates a signaling cascade that ultimately leads to cell migration. This compound acts as an antagonist, blocking this initial binding step.

References

- 1. benchchem.com [benchchem.com]

- 2. C-C chemokine receptor CCR4 signaling pathway Gene Ontology Term (GO:0038152) [informatics.jax.org]

- 3. Chemotaxis Assay - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. genecards.org [genecards.org]

- 5. rapt.com [rapt.com]

- 6. rapt.com [rapt.com]

- 7. Clinical and molecular effects of oral CCR4 antagonist this compound in atopic dermatitis: A Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. rapt.com [rapt.com]

Rpt193 (Zelnecirnon): A Technical Overview of its Effects on T Cell Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rpt193, also known as zelnecirnon, was a clinical-stage, orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). Developed by RAPT Therapeutics, its primary mechanism of action was to inhibit the migration of T-helper 2 (Th2) cells to sites of inflammation, a key process in the pathophysiology of allergic diseases such as atopic dermatitis and asthma.[1][2] Preclinical data suggested that this compound also had the potential to directly modulate Th2 cell function by reducing the secretion of key inflammatory cytokines.[3][4][5] This document provides a detailed technical guide on the effects of this compound on cytokine production in T cells, based on publicly available data from preclinical and clinical studies. It includes a summary of quantitative data, detailed experimental methodologies, and diagrams of the relevant biological pathways and workflows.

Note: The clinical development of zelnecirnon (this compound) was terminated in November 2024 following a serious adverse event of liver injury reported in a Phase 2 trial.[6]

Core Mechanism of Action: CCR4 Antagonism

This compound functions by blocking the interaction between CCR4 on the surface of Th2 lymphocytes and its primary ligands, C-C motif chemokine ligand 17 (CCL17 or TARC) and C-C motif chemokine ligand 22 (CCL22 or MDC).[1] This interaction is critical for the recruitment of Th2 cells to inflamed tissues.[1] By inhibiting this signaling axis, this compound aimed to reduce the local accumulation of Th2 cells, thereby decreasing the subsequent release of pro-inflammatory cytokines that drive allergic inflammation.[4]

Signaling Pathway: CCR4-Mediated T Cell Migration

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Data on Cytokine Modulation

While multiple sources refer to preclinical studies demonstrating a reduction in Th2 cytokine secretion, specific quantitative data on protein levels from these in vitro or in vivo studies are not extensively available in the public domain.[3][4][7] However, data from a Phase 1b clinical trial in patients with moderate-to-severe atopic dermatitis provides insight into the effect of this compound on the gene expression of various cytokines and T cell markers in skin biopsies.

Table 1: Summary of Gene Expression Changes in Lesional Skin of Atopic Dermatitis Patients Treated with this compound

This table summarizes the significant downregulation of key genes involved in T cell function and inflammation following 28 days of treatment with 400 mg daily this compound, as measured by RNA-seq and/or RT-PCR in skin biopsies.

| Gene Category | Downregulated Genes | Associated T Cell Pathway | Statistical Significance (p-value) | Reference |

| T-Cell Activation | IL2, ICOS, CCL19, CCR7 | General T-Cell | <0.05 | [8] |

| Th1 Pathway | CCL2 | Th1 | <0.05 | [8] |

| Th2 Pathway | CCL22, CCR4 | Th2 | <0.05 | [8] |

| Th17/Th22 Pathway | IL22, CCL20, CCR6, S100A8, S100A9, S100A12, PI3 | Th17 / Th22 | <0.05 | [8] |

| General Inflammation | MMP12 | General Inflammation | <0.01 | [8] |

| Innate Immunity | IL8 | Innate Immunity | <0.01 | [8] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to assessing the effect of a compound like this compound on T cell cytokine production. These are representative protocols based on standard immunological assays.

In Vitro T Cell Cytokine Production by ELISA

This protocol describes how to measure the secretion of specific cytokines from isolated T cells into the culture supernatant after stimulation.

Objective: To quantify the concentration of cytokines (e.g., IL-4, IL-5, IL-13, IFN-γ) secreted by T cells following activation, in the presence or absence of this compound.

Methodology:

-

T Cell Isolation:

-

Isolate peripheral blood mononuclear cells (PBMCs) from whole blood using Ficoll-Paque density gradient centrifugation.

-

Purify CD4+ T cells from PBMCs using negative selection magnetic beads.

-

-

Cell Culture and Stimulation:

-

Plate the purified CD4+ T cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium.

-

Pre-incubate the cells with various concentrations of this compound or vehicle control for 1-2 hours.

-

Stimulate the T cells with anti-CD3/CD28 antibodies (e.g., plate-bound at 1 µg/mL and soluble at 1 µg/mL, respectively) or a mitogen like PHA.

-

Incubate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

-

Sample Collection:

-

Centrifuge the culture plates to pellet the cells.

-

Carefully collect the culture supernatant, aliquot, and store at -80°C until analysis.

-

-

Sandwich ELISA:

-

Coat a 96-well high-binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human IL-4) overnight at 4°C.

-

Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Add diluted supernatant samples and a serial dilution of recombinant cytokine standards to the plate. Incubate for 2 hours at room temperature.

-

Wash the plate and add a biotinylated detection antibody specific for a different epitope on the cytokine. Incubate for 1 hour.

-

Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. Incubate for 30 minutes.

-

Wash the plate and add a substrate solution (e.g., TMB). Allow the color to develop.

-

Stop the reaction with a stop solution (e.g., 2N H2SO4) and read the absorbance at 450 nm using a microplate reader.

-

Calculate cytokine concentrations in the samples by interpolating from the standard curve.

-

Intracellular Cytokine Staining (ICS) by Flow Cytometry

This protocol allows for the identification and quantification of cytokine-producing cells at a single-cell level.

Objective: To determine the frequency of T cells producing specific cytokines (e.g., IL-4, IFN-γ) upon stimulation, and how this is affected by this compound.

Methodology:

-

T Cell Isolation and Stimulation:

-

Isolate and culture T cells as described in section 3.1, step 1 and 2.

-

The total stimulation time is typically shorter, around 4-6 hours.

-

Crucially, add a protein transport inhibitor (e.g., Brefeldin A or Monensin) for the final 4 hours of culture. This prevents cytokine secretion and causes them to accumulate inside the cell.

-

-

Surface Staining:

-

Harvest the cells and wash with FACS buffer (PBS with 2% FBS).

-

Stain for cell surface markers (e.g., CD3, CD4) with fluorochrome-conjugated antibodies for 30 minutes on ice, protected from light.

-

-

Fixation and Permeabilization:

-

Wash the cells to remove excess antibodies.

-

Resuspend the cells in a fixation buffer (e.g., 2% paraformaldehyde) and incubate for 20 minutes at room temperature.

-

Wash the cells and resuspend in a permeabilization buffer (e.g., containing saponin). This allows antibodies to access intracellular antigens.

-

-

Intracellular Staining:

-

Add fluorochrome-conjugated antibodies specific for the intracellular cytokines of interest (e.g., anti-human IL-4, anti-human IFN-γ) to the permeabilized cells.

-

Incubate for 30 minutes at room temperature, protected from light.

-

-

Data Acquisition and Analysis:

-

Wash the cells and resuspend in FACS buffer.

-

Acquire data on a flow cytometer.

-

Analyze the data using appropriate software. Gate on the CD4+ T cell population and then quantify the percentage of cells that are positive for the cytokine(s) of interest.

-

Experimental Workflow Diagram

Caption: Workflow for measuring this compound's effect on T cell cytokines.

Conclusion

This compound was an oral CCR4 antagonist designed to treat allergic inflammatory diseases by inhibiting the migration of Th2 cells. While the program has been discontinued, the available data indicate that its mechanism of action also involves the modulation of cytokine gene expression in inflamed tissues. Clinical studies in atopic dermatitis demonstrated a significant downregulation of genes associated with Th1, Th2, and Th17/Th22 pathways. Although public quantitative data on the direct inhibition of cytokine protein secretion from T cells is limited, the collective evidence points to a broader immunomodulatory effect beyond simply blocking cell traffic. The methodologies described herein provide a robust framework for the continued investigation of CCR4 antagonists and other immunomodulators on T cell cytokine production.

References

- 1. rapt.com [rapt.com]

- 2. Clinical and molecular effects of oral CCR4 antagonist this compound in atopic dermatitis: A Phase 1 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rapt.com [rapt.com]

- 4. RAPT Therapeutics Reports Positive Topline Results from [globenewswire.com]

- 5. RAPT Therapeutics Announces Publication of Phase 1a/1b Clinical Trial of Zelnecirnon (this compound) to Treat Atopic Dermatitis in Allergy | RAPT Therapeutics, Inc. [investors.rapt.com]

- 6. biospace.com [biospace.com]

- 7. RAPT Therapeutics Highlights Early Results for this compound at Society for Investigative Dermatology MeetingPreclinical and Healthy Volunteer Data Show Promise of this compound to Block Th2 Cells in Allergic Inflammatory Disease - BioSpace [biospace.com]

- 8. rapt.com [rapt.com]

In Vitro Characterization of Rpt193: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the in vitro characterization of Rpt193 (Zelnecirnon), a potent and selective small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4). This document details the experimental protocols and quantitative data necessary to evaluate the activity and mechanism of action of this compound, a compound that has been investigated for the treatment of atopic dermatitis and other inflammatory diseases. This compound works by inhibiting the migration of Th2 cells into inflamed tissues.[1][2][3]

Core Mechanism of Action

This compound exhibits a dual mechanism of action to modulate the CCR4 signaling pathway. It acts as a direct antagonist, preventing the binding of the natural chemokine ligands, CCL17 (TARC) and CCL22 (MDC), to the CCR4 receptor.[1] Additionally, treatment with this compound has been shown to decrease the surface expression of CCR4 on immune cells.[4] This combined effect potently inhibits the chemotaxis of Th2 lymphocytes, key mediators in type 2 inflammatory responses.

Quantitative Assessment of this compound Activity

The following tables summarize the key quantitative metrics of this compound's in vitro activity based on publicly available data.

| Parameter | Ligand(s) | Cell Type | Value | Assay Type |

| IC50 | CCL17 & CCL22 | Human Th2 cells | ~370 nM | Chemotaxis Assay |

| Maximal Inhibition | CCL17 & CCL22 | Differentiated Th2 cells | >90% | Chemotaxis Assay |

Table 1: Inhibition of Th2 Cell Chemotaxis by this compound. This table quantifies the potency of this compound in blocking the migration of human Th2 cells towards the CCR4 ligands CCL17 and CCL22.

| Parameter | Cell Subsets Affected | Magnitude of Effect | Assay Type |

| CCR4 Surface Expression | Th1, Th2, and Th17 cells | 40-50% decrease in MFI | Whole Blood Immunophenotyping |

| Surface Receptor Occupancy (sRO) | Th2 cells | Target of 80% achieved | Whole Blood Receptor Occupancy Assay |

Table 2: Effect of this compound on CCR4 Surface Expression and Receptor Occupancy. This table outlines the impact of this compound on the availability of its target receptor on the surface of T helper cell subsets.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the CCR4 signaling pathway and a general workflow for the in vitro characterization of this compound.

References

The Pharmacodynamics of Rpt193 (Zelnecirnon) in Preclinical Asthma Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rpt193, also known as zelnecirnon, is an orally administered small molecule antagonist of the C-C motif chemokine receptor 4 (CCR4).[1][2][3] It has been under investigation for the treatment of T2-high asthma, a phenotype of asthma characterized by a predominant T helper 2 (Th2) cell-mediated inflammatory response.[1] This technical guide explores the pharmacodynamics of this compound in the context of preclinical asthma models, detailing its mechanism of action, relevant experimental protocols, and the underlying signaling pathways.

Important Note: In February 2024, the U.S. Food and Drug Administration (FDA) placed a clinical hold on the Phase 2 trials of zelnecirnon in atopic dermatitis and asthma due to a serious adverse event of liver failure in one patient in the atopic dermatitis trial.[4] Subsequently, in November 2024, RAPT Therapeutics announced the termination of the zelnecirnon program.[5] While no evidence of liver toxicity was observed in nonclinical studies[4], this clinical development status is critical for any future perspective on this compound or its mechanism.

Mechanism of Action of this compound

This compound functions by selectively blocking the CCR4 receptor, which is highly expressed on Th2 cells.[3][6] In allergic asthma, the chemokines CCL17 (also known as TARC) and CCL22 (also known as MDC) are released in the airways and recruit Th2 cells to the lungs via interaction with CCR4.[1][3] Once in the lung tissue, Th2 cells release a cascade of pro-inflammatory cytokines, including Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are central to the pathophysiology of asthma, contributing to:

-

Eosinophilic Inflammation: IL-5 is a key driver of eosinophil recruitment, activation, and survival.

-

Airway Hyperresponsiveness (AHR): IL-13 directly contributes to the exaggerated bronchoconstrictor response to stimuli.

-

Mucus Hypersecretion: Both IL-4 and IL-13 stimulate goblet cell hyperplasia and mucus production.

-

IgE Production: IL-4 promotes the class switching of B cells to produce Immunoglobulin E (IgE), which is central to the allergic cascade.

By antagonizing the CCR4 receptor, this compound is designed to inhibit the migration of Th2 cells into the airways, thereby attenuating the downstream inflammatory cascade.[3][6] Preclinical studies have reportedly demonstrated the ability of this compound to block the migration of mouse and human Th2 cells in vitro and inhibit inflammation in models of atopic dermatitis and asthma.[6]

Preclinical Pharmacodynamic Data in Asthma Models

While corporate communications from RAPT Therapeutics have stated that preclinical studies of this compound demonstrated its ability to inhibit inflammation in asthma models, specific quantitative data from these studies are not publicly available in the reviewed literature.[6] Therefore, the following tables present the expected outcomes and representative data from studies on other CCR4 antagonists in similar preclinical asthma models. These data illustrate the anticipated pharmacodynamic effects of a potent CCR4 antagonist like this compound.

Table 1: Effect of CCR4 Antagonism on Inflammatory Cell Infiltration in Bronchoalveolar Lavage Fluid (BALF) in a Murine Model of Allergic Asthma

| Treatment Group | Total Cells (x10^5) | Eosinophils (x10^4) | Lymphocytes (x10^4) | Macrophages (x10^4) | Neutrophils (x10^3) |

| Vehicle Control | 1.2 ± 0.3 | 0.1 ± 0.05 | 0.5 ± 0.1 | 1.0 ± 0.2 | 0.2 ± 0.1 |

| Allergen-Challenged + Vehicle | 8.5 ± 1.2 | 4.5 ± 0.8 | 2.0 ± 0.5 | 1.8 ± 0.4 | 1.5 ± 0.3 |

| Allergen-Challenged + CCR4 Antagonist | 4.2 ± 0.7# | 1.8 ± 0.4# | 1.1 ± 0.3# | 1.5 ± 0.3 | 0.8 ± 0.2# |

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Table 2: Effect of CCR4 Antagonism on Airway Hyperresponsiveness (AHR) to Methacholine (B1211447) in a Murine Model of Allergic Asthma

| Treatment Group | Baseline Lung Resistance (cmH2O·s/mL) | Lung Resistance at 25 mg/mL Methacholine (cmH2O·s/mL) |

| Vehicle Control | 0.8 ± 0.1 | 1.5 ± 0.3 |

| Allergen-Challenged + Vehicle | 0.9 ± 0.2 | 4.8 ± 0.9* |

| Allergen-Challenged + CCR4 Antagonist | 0.8 ± 0.1 | 2.5 ± 0.6# |

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Table 3: Effect of CCR4 Antagonism on Th2 Cytokine Levels in Lung Homogenates in a Murine Model of Allergic Asthma

| Treatment Group | IL-4 (pg/mL) | IL-5 (pg/mL) | IL-13 (pg/mL) |

| Vehicle Control | 25 ± 8 | 15 ± 5 | 30 ± 10 |

| Allergen-Challenged + Vehicle | 150 ± 25 | 120 ± 20 | 200 ± 35* |

| Allergen-Challenged + CCR4 Antagonist | 70 ± 15# | 55 ± 12# | 90 ± 18# |

*p < 0.05 vs. Vehicle Control; #p < 0.05 vs. Allergen-Challenged + Vehicle. Data are representative and based on findings for other CCR4 antagonists.

Experimental Protocols

Detailed experimental protocols for the preclinical evaluation of this compound in asthma models have not been publicly disclosed. However, based on standard methodologies for assessing anti-inflammatory compounds in allergic asthma, the following protocols for Ovalbumin (OVA)- and House Dust Mite (HDM)-induced asthma models are provided as a reference for the likely experimental designs employed.

Ovalbumin (OVA)-Induced Allergic Airway Inflammation Model

This is a widely used model to induce a robust Th2-mediated allergic airway inflammation.

-

Animals: Female BALB/c mice, 6-8 weeks old, are typically used due to their Th2-prone immune response.

-

Sensitization:

-

On days 0 and 14, mice are sensitized by intraperitoneal (i.p.) injection of 20 µg of OVA emulsified in 2 mg of aluminum hydroxide (B78521) (alum) in saline.

-

-

Drug Administration:

-

This compound or vehicle would be administered orally, likely once daily, starting before the allergen challenge phase and continuing throughout. The dosing would be based on prior pharmacokinetic and tolerability studies.

-

-

Allergen Challenge:

-

On days 24, 25, and 26, mice are challenged with an aerosolized solution of 1% OVA in saline for 30 minutes.

-

-

Endpoint Analysis (24-48 hours after the last challenge):

-

Airway Hyperresponsiveness (AHR): AHR to increasing concentrations of methacholine is measured using invasive or non-invasive plethysmography.

-

Bronchoalveolar Lavage (BAL): The lungs are lavaged with saline, and the BAL fluid is collected to determine the total and differential inflammatory cell counts (eosinophils, lymphocytes, neutrophils, macrophages).

-

Lung Histology: Lungs are harvested, fixed, and sectioned. Sections are stained with Hematoxylin and Eosin (H&E) to assess inflammation and Periodic acid-Schiff (PAS) to evaluate mucus production.

-

Cytokine Analysis: Lung homogenates or BAL fluid are analyzed for Th2 cytokines (IL-4, IL-5, IL-13) using ELISA or multiplex assays.

-

Serum IgE: Blood is collected to measure OVA-specific IgE levels.

-

House Dust Mite (HDM)-Induced Allergic Airway Inflammation Model

This model is considered more clinically relevant as HDM is a common human allergen.

-

Animals: Female BALB/c mice, 6-8 weeks old.

-

Sensitization and Challenge:

-

Mice are intranasally (i.n.) administered with 25 µg of HDM extract in 50 µL of saline for 5 consecutive days, followed by a rest period of 2 days. This cycle is typically repeated for 2-3 weeks.

-

-

Drug Administration:

-

This compound or vehicle is administered orally daily, starting before or concurrently with the HDM exposure.

-

-

Endpoint Analysis (24 hours after the final HDM exposure):

-

The same endpoints as in the OVA model are assessed: AHR, BAL fluid analysis, lung histology, cytokine levels, and HDM-specific IgE.

-

Signaling Pathways and Visualizations

The therapeutic rationale for this compound is based on the critical role of the CCR4 signaling pathway in Th2 cell migration.

CCR4 Signaling Pathway in Th2 Cell Chemotaxis

Caption: CCR4 signaling pathway in Th2 cell migration.

Experimental Workflow for Preclinical Evaluation of this compound in an Asthma Model

Caption: General experimental workflow for this compound evaluation.

Conclusion

This compound, as a CCR4 antagonist, holds a rational therapeutic potential for mitigating the Th2-driven inflammation characteristic of allergic asthma. Its mechanism of action, centered on the inhibition of Th2 cell migration to the airways, is well-supported by the understanding of asthma pathophysiology. While specific preclinical data for this compound in asthma models are not publicly available, the expected pharmacodynamic effects include the reduction of airway eosinophilia, attenuation of airway hyperresponsiveness, and decreased levels of Th2 cytokines in the lungs. The recent termination of the zelnecirnon program due to a serious adverse event in a clinical trial highlights the challenges in drug development, even for mechanistically sound therapeutic agents. Nevertheless, the exploration of the CCR4 pathway remains a pertinent area of research for inflammatory diseases.

References

- 1. clinicaltrials.eu [clinicaltrials.eu]

- 2. medchemexpress.com [medchemexpress.com]

- 3. rapt.com [rapt.com]

- 4. Clinical hold on studies of zelnecirnon (this compound) in atopic dermatitis and asthma - Medthority [medthority.com]

- 5. Rapt scales back after zelnecirnon clinical hold | BioWorld [bioworld.com]

- 6. RAPT Therapeutics Announces Initiation of First-in-Human Phase 1 Study of this compound | RAPT Therapeutics, Inc. [investors.rapt.com]

RPT193: A Deep Dive into its Impact on Eosinophilic Inflammation Pathways

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eosinophilic inflammation is a key driver of numerous allergic and inflammatory diseases, including eosinophilic esophagitis, atopic dermatitis, and asthma. This process is largely orchestrated by Type 2 helper T (Th2) cells, which, upon activation, migrate to inflamed tissues and release a cascade of cytokines, notably Interleukin-4 (IL-4), Interleukin-5 (IL-5), and Interleukin-13 (IL-13). These cytokines are pivotal in the recruitment, activation, and survival of eosinophils. A critical step in this inflammatory cascade is the migration of Th2 cells, a process mediated by the C-C chemokine receptor 4 (CCR4) and its ligands.

RPT193 (zelnecirnon) is an orally administered small molecule antagonist of CCR4. By blocking this receptor, this compound is designed to selectively inhibit the migration of Th2 cells into tissues, thereby disrupting the inflammatory cascade at an upstream point.[1][2][3][4] This technical guide provides a comprehensive overview of the mechanism of action of this compound, its effects on the eosinophilic inflammation pathway, and a summary of key clinical and preclinical findings.

Mechanism of Action: Targeting Th2 Cell Migration

This compound's primary mechanism of action is the selective antagonism of the CCR4 receptor, which is highly expressed on the surface of Th2 cells.[1][2][3][4] In inflammatory conditions, chemokines such as CCL17 (TARC) and CCL22 (MDC) are released in tissues and act as chemoattractants for CCR4-expressing cells.[5] By binding to CCR4, this compound blocks the interaction of these chemokines with the receptor, thus inhibiting the migration of Th2 cells from the bloodstream into inflamed tissues.[1][2]

This upstream intervention is expected to have a broad anti-inflammatory effect by reducing the local concentration of Th2-derived cytokines that are essential for eosinophilic inflammation. Preclinical data suggest that this compound has the potential to modulate Th2 cell function by lowering the secretion of Th2 cytokines upon stimulation.[1][2][3][4] Furthermore, preclinical studies of this compound have demonstrated its ability to reduce Th2 cytokines, with efficacy comparable to that of biologics that block IL-4 and IL-13.[6]

Impact on Eosinophilic Inflammation Pathways

The antagonism of CCR4 by this compound is expected to have a cascading effect on the key pathways driving eosinophilic inflammation. By preventing Th2 cell infiltration into tissues, this compound is hypothesized to reduce the local production of IL-4, IL-5, and IL-13.

-

IL-5: This cytokine is the primary driver of eosinophil production, maturation, and survival. A reduction in local IL-5 levels is expected to decrease the number of eosinophils in inflamed tissues.

-

IL-13 and IL-4: These cytokines contribute to various features of allergic inflammation, including the expression of adhesion molecules on endothelial cells that facilitate eosinophil trafficking, and the production of eotaxins.

-

Eotaxins (CCL11, CCL24, CCL26): These chemokines are potent and selective chemoattractants for eosinophils, which express the CCR3 receptor. The production of eotaxins by epithelial and other cells is upregulated by IL-13 and IL-4.

While direct clinical data on the effect of this compound on these specific markers in eosinophilic diseases is not yet available, a preclinical study on a different small molecule CCR4 antagonist (SP50) in a mouse model of Aspergillus allergy demonstrated a significant reduction in eosinophil infiltration and levels of IL-4, IL-5, and IL-13.[7] This supports the proposed mechanism of action for this class of drugs.

Clinical and Preclinical Data

The majority of the clinical data for this compound comes from a Phase 1a/1b study in healthy volunteers and patients with moderate-to-severe atopic dermatitis, a disease also driven by Th2 inflammation.

Quantitative Data from Phase 1b Atopic Dermatitis Trial

The following tables summarize the key efficacy endpoints from the Phase 1b trial, where patients received 400 mg of this compound or placebo once daily for four weeks.[8][9]

Table 1: Change from Baseline in Eczema Area and Severity Index (EASI) Score

| Timepoint | This compound (n=21) | Placebo (n=10) |

| Week 4 | 36.3% improvement | 17.0% improvement |

| Week 6 (2 weeks post-treatment) | 53.2% improvement | 9.6% improvement |

Table 2: Proportion of Patients Achieving EASI-50 (≥50% improvement in EASI)

| Timepoint | This compound (n=21) | Placebo (n=10) |

| Week 4 | 42.9% | 10.0% |

| Week 6 (2 weeks post-treatment) | 61.9% | 20.0% |

Table 3: Proportion of Patients Achieving vIGA Score of 0/1 (clear or almost clear) and ≥2-point improvement

| Timepoint | This compound (n=21) | Placebo (n=10) |

| Week 4 | 4.8% | 0.0% |

| Week 6 (2 weeks post-treatment) | 14.3% | 0.0% |

Biomarker analysis from this trial showed that this compound administration led to improvements in immune pathways associated with atopic dermatitis, including the Th2 pathway.[1] However, it is important to note that in this study, no statistically significant differences in blood eosinophil counts were observed between the placebo and this compound-treated groups.[10]

Experimental Protocols

Phase 1a/1b Clinical Trial (NCT04271514) Methodology

This was a first-in-human, randomized, double-blind, placebo-controlled, multi-center study to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound.[2][10]

-

Study Design:

-

Part A (Single Ascending Dose - SAD): Healthy volunteers received a single dose of this compound or placebo.

-

Part B (Multiple Ascending Dose - MAD): Healthy volunteers received multiple doses of this compound or placebo.

-

Part C (Patient Cohort): Patients with moderate-to-severe atopic dermatitis received 400 mg of this compound or placebo once daily for 28 days.[8][9]

-

-

Key Inclusion Criteria for Atopic Dermatitis Cohort:

-

Age 18-65 years.

-

Body Mass Index (BMI) ≥18 and <40 kg/m ².

-

Body Surface Area (BSA) with atopic dermatitis involvement ≥10%.

-

Eczema Area and Severity Index (EASI) score ≥12.

-

Validated Investigator's Global Assessment (vIGA) score ≥3.

-

History of inadequate response to topical medications.

-

-

Endpoints:

-

Primary: Safety and tolerability.

-

Secondary: Pharmacokinetics.

-

Exploratory: Clinical efficacy (EASI, vIGA, etc.) and skin biomarkers.[10]

-

Conclusion

This compound, as a CCR4 antagonist, presents a promising oral therapeutic strategy for eosinophilic inflammatory diseases by targeting the migration of Th2 cells, a critical upstream event in the inflammatory cascade. While clinical data in atopic dermatitis demonstrates a positive effect on Th2-driven inflammation, further studies are required to specifically quantify its impact on eosinophil counts, and levels of IL-5 and eotaxins in tissues affected by eosinophilic disorders. The mechanism of action, supported by preclinical data from the broader class of CCR4 antagonists, suggests that this compound holds the potential to be a valuable addition to the therapeutic landscape for these conditions. Future research should focus on elucidating the direct effects of this compound on eosinophilic inflammation pathways in relevant patient populations.

References

- 1. rapt.com [rapt.com]

- 2. dermatologytimes.com [dermatologytimes.com]

- 3. rapt.com [rapt.com]

- 4. sec.gov [sec.gov]

- 5. rapt.com [rapt.com]

- 6. RAPT Therapeutics Highlights Early Results for this compound at Society for Investigative Dermatology MeetingPreclinical and Healthy Volunteer Data Show Promise of this compound to Block Th2 Cells in Allergic Inflammatory Disease - BioSpace [biospace.com]

- 7. Small Molecule CCR4 Antagonists Protect Mice from Aspergillus Infection and Allergy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. globenewswire.com [globenewswire.com]

- 9. RAPT Therapeutics Announces Publication of Phase 1a/1b Clinical Trial of Zelnecirnon (this compound) to Treat Atopic Dermatitis in Allergy - BioSpace [biospace.com]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Rpt193 Th2 Cell Migration Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

T helper 2 (Th2) cells are key drivers of type 2 inflammation, playing a crucial role in the pathogenesis of allergic diseases such as atopic dermatitis and asthma.[1] The migration of Th2 cells to inflammatory sites is a critical step in the disease process. This migration is primarily mediated by the interaction of chemokine receptor 4 (CCR4) on the surface of Th2 cells with its ligands, CCL17 (TARC) and CCL22 (MDC), which are expressed in inflamed tissues.[2][3]

Rpt193 (also known as zelnecirnon) is an orally administered small molecule antagonist of CCR4.[4][5] By blocking the CCR4 receptor, this compound is designed to selectively inhibit the migration of Th2 cells into these tissues, thereby reducing the inflammatory response.[6][7][8] Preclinical and clinical studies have demonstrated the potential of this compound to ameliorate Th2-mediated inflammation.[9]

These application notes provide a detailed protocol for an in vitro Th2 cell migration assay to evaluate the inhibitory effect of this compound. The protocol covers the differentiation of human primary naïve CD4+ T cells into Th2 cells and the subsequent use of these cells in a Boyden chamber chemotaxis assay.

Signaling Pathway of this compound in Th2 Cell Migration

Caption: this compound mechanism of action in inhibiting Th2 cell migration.

Experimental Protocols

Part 1: Differentiation of Human Naïve CD4+ T Cells into Th2 Cells

This protocol describes the in vitro differentiation of isolated human naïve CD4+ T cells into a Th2 phenotype, characterized by the expression of CCR4.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs)

-

Naïve CD4+ T Cell Isolation Kit (e.g., magnetic cell selection)

-

ImmunoCult™-XF T Cell Expansion Medium or RPMI 1640 supplemented with 10% FBS, L-glutamine, and penicillin-streptomycin

-

Human CD3/CD28 T Cell Activator

-

Recombinant Human IL-2

-

Recombinant Human IL-4

-

Anti-Human IFN-γ Antibody

-

24-well tissue culture plates

Procedure:

-

Isolate Naïve CD4+ T Cells: Isolate naïve CD4+ T cells from human PBMCs using a commercially available negative selection kit according to the manufacturer's instructions.

-

Prepare Differentiation Medium: Prepare the Th2 differentiation medium by supplementing the cell culture medium with the following cytokines and antibodies:

-

Cell Seeding: Seed the purified naïve CD4+ T cells in a 24-well plate at a density of 1 x 10^6 cells/mL in the prepared Th2 differentiation medium.[10]

-

Incubation: Culture the cells for 10-14 days at 37°C in a humidified incubator with 5% CO2.

-

Media Refreshment: Every 3-4 days, gently aspirate half of the medium and replace it with fresh Th2 differentiation medium.

-

Verification of Differentiation (Optional): After the differentiation period, the Th2 phenotype can be confirmed by flow cytometry for the expression of CD4, CCR4, and intracellular IL-4.

Part 2: Th2 Cell Migration Assay using a Boyden Chamber

This protocol details the use of a Boyden chamber (or Transwell) assay to quantify the migration of differentiated Th2 cells towards a chemokine gradient and to assess the inhibitory effect of this compound.

Materials:

-

Differentiated Th2 cells (from Part 1)

-

Boyden chamber with 5 µm pore size polycarbonate membrane inserts for 24-well plates

-

Recombinant Human CCL22 (MDC) or CCL17 (TARC)

-

This compound

-

Assay Medium: RPMI 1640 with 0.5% Bovine Serum Albumin (BSA)

-

Calcein-AM or other fluorescent dye for cell labeling

-

Fluorescence plate reader

Procedure:

-

Cell Preparation:

-

Harvest the differentiated Th2 cells and wash them twice with assay medium to remove any residual cytokines.

-

Resuspend the cells in assay medium at a concentration of 1 x 10^6 cells/mL.

-

For inhibitor treatment, pre-incubate the cells with various concentrations of this compound (e.g., 10 nM to 10 µM) or vehicle control (DMSO) for 30 minutes at 37°C.

-

-

Assay Setup:

-

In the lower chamber of the 24-well plate, add 600 µL of assay medium containing the chemoattractant (e.g., 100 ng/mL CCL22). Include a negative control with assay medium only.[12]

-

Place the 5 µm pore size inserts into the wells, creating an upper and a lower chamber.

-

Add 100 µL of the pre-treated Th2 cell suspension (1 x 10^5 cells) to the upper chamber of each insert.

-

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified incubator with 5% CO2 to allow for cell migration.

-

Quantification of Migrated Cells:

-

Carefully remove the inserts from the wells.

-

To quantify the migrated cells in the lower chamber, add a fluorescent dye such as Calcein-AM to the lower chamber and incubate according to the manufacturer's protocol.

-

Measure the fluorescence intensity using a fluorescence plate reader. The fluorescence intensity is directly proportional to the number of migrated cells.

-

Data Presentation and Analysis

The results of the Th2 cell migration assay can be summarized in the following tables.

Table 1: EC50 of Chemokines for Th2 Cell Migration

| Chemoattractant | EC50 (nM) |

| CCL17 (TARC) | ~0.16 |

| CCL22 (MDC) | ~0.34 |

Note: EC50 values can vary depending on the specific experimental conditions and cell source.[13]

Table 2: Inhibitory Effect of this compound on CCL22-Induced Th2 Cell Migration

| This compound Concentration (nM) | % Inhibition of Migration (Mean ± SD) |

| 0 (Vehicle Control) | 0 |

| 10 | Data to be determined experimentally |

| 100 | Data to be determined experimentally |

| 370 (Approx. IC50) | ~50 |

| 1000 | Data to be determined experimentally |

| 10000 | Data to be determined experimentally |

The IC50 for this compound in inhibiting CCL22-induced human Th2 cell chemotaxis has been reported to be approximately 370 nM.[14]

The percentage of inhibition is calculated as follows:

% Inhibition = (1 - (Fluorescence_Inhibitor - Fluorescence_Negative_Control) / (Fluorescence_Positive_Control - Fluorescence_Negative_Control)) * 100

Experimental Workflow

Caption: Workflow for the this compound Th2 cell migration assay.

References

- 1. innoprot.com [innoprot.com]

- 2. Protocol for the Differentiation and Characterization of Human Th2 Cells: R&D Systems [rndsystems.com]

- 3. Selective Induction of Th2-Attracting Chemokines CCL17 and CCL22 in Human B Cells by Latent Membrane Protein 1 of Epstein-Barr Virus - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cancer cell-derived IL-1α induces CCL22 and the recruitment of regulatory T cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rapt.com [rapt.com]

- 7. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 8. rupress.org [rupress.org]

- 9. RAPT Therapeutics Announces Initiation of First-in-Human Phase 1 Study of this compound | RAPT Therapeutics, Inc. [investors.rapt.com]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. stemcell.com [stemcell.com]

- 12. benchchem.com [benchchem.com]

- 13. A high-throughput chemotaxis detection method for CCR4+ T cell migration inhibition using image cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rapt.com [rapt.com]

Application Notes and Protocols for CCR4 Receptor Binding Assay Using Rpt193

For Researchers, Scientists, and Drug Development Professionals

Introduction

The C-C chemokine receptor 4 (CCR4) is a G protein-coupled receptor (GPCR) that plays a crucial role in mediating the migration of T helper type 2 (Th2) cells, regulatory T cells (Tregs), and other immune cells.[1] Its endogenous ligands are the chemokines CCL17 (TARC) and CCL22 (MDC).[1] Dysregulation of the CCR4 signaling pathway is implicated in the pathogenesis of various allergic inflammatory diseases such as atopic dermatitis and asthma, as well as certain types of cancer.[1][2] Consequently, the development of CCR4 antagonists represents a promising therapeutic strategy.

Rpt193 (also known as zelnecirnon) is an orally active small molecule antagonist of CCR4.[3][4] It functions by blocking the recruitment of inflammatory Th2 immune cells into tissues.[3] this compound has been investigated in clinical trials for the treatment of atopic dermatitis and asthma.[2][4]

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity of this compound and other test compounds for the human CCR4. Radioligand binding assays are considered the gold standard for quantifying the affinity of a test compound for a specific receptor.[1] This protocol can be adapted for high-throughput screening and detailed characterization of novel CCR4 antagonists.

CCR4 Signaling Pathway

Upon binding of its cognate ligands, CCL17 or CCL22, CCR4 initiates intracellular signaling cascades. As a GPCR, it primarily couples to the Gαi subunit of heterotrimeric G proteins. This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The βγ subunits of the G protein can activate other downstream effectors, such as the PI3K/Akt pathway, ultimately leading to cellular responses like chemotaxis. Furthermore, agonist-bound CCR4 can be phosphorylated by G protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin can mediate receptor desensitization and internalization, and also act as a scaffold for other signaling molecules, contributing to cell migration.[1][5]

Caption: CCR4 signaling pathway and the inhibitory action of this compound.

Experimental Protocol: Competitive Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of this compound for the human CCR4 receptor. The assay measures the ability of unlabeled this compound to displace a radiolabeled CCR4 ligand (e.g., [¹²⁵I]-CCL22) from the receptor.

Materials and Reagents

-

Cell Membranes: Membrane preparations from a cell line stably overexpressing human CCR4 (e.g., CHO-K1 or HEK293 cells).

-

Radioligand: [¹²⁵I]-CCL22 (Specific Activity: ~2000 Ci/mmol).

-

Unlabeled Ligand: this compound (for test substance) and unlabeled CCL22 (for non-specific binding determination).

-

Assay Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.5% BSA, pH 7.4.

-

Wash Buffer: 50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 500 mM NaCl, pH 7.4.

-

96-well Plates: Low-protein-binding plates.

-

Filter Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI).

-

Scintillation Fluid.

-

Microplate Scintillation Counter.

Experimental Workflow

Caption: Workflow for the CCR4 competitive radioligand binding assay.

Step-by-Step Procedure

-

Reagent Preparation:

-

Prepare serial dilutions of this compound in Assay Buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

-

Dilute [¹²⁵I]-CCL22 in Assay Buffer to a final concentration equal to its dissociation constant (Kd), typically around 0.1 nM.

-

Thaw the CCR4 membrane preparation on ice and dilute in Assay Buffer to a concentration that yields a sufficient signal-to-noise ratio (e.g., 5-10 µg protein per well). This should be optimized empirically.

-

-

Assay Plate Setup (in a 96-well plate, final volume 200 µL):

-

Total Binding: Add 50 µL of Assay Buffer.

-

Non-specific Binding (NSB): Add 50 µL of a high concentration of unlabeled CCL22 (e.g., 1 µM).

-

Competitive Binding: Add 50 µL of each this compound serial dilution.

-

To all wells, add 50 µL of the diluted [¹²⁵I]-CCL22.

-

Initiate the binding reaction by adding 100 µL of the diluted CCR4 membrane preparation to all wells.

-

-

Incubation:

-

Incubate the plate for 60-90 minutes at room temperature (or 25°C) with gentle agitation to allow the binding to reach equilibrium.

-

-

Filtration:

-

Terminate the incubation by rapidly filtering the contents of the plate through the pre-soaked glass fiber filter plate using a vacuum filtration manifold.

-

Wash the filters 3-4 times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

-

-

Radioactivity Counting:

-

Dry the filter plate completely.

-

Add 50 µL of scintillation fluid to each well.

-

Count the radioactivity in each well using a microplate scintillation counter.

-

Data Analysis

-

Calculate the specific binding by subtracting the average counts per minute (CPM) of the NSB wells from all other wells.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) by fitting the data to a non-linear regression model (sigmoidal dose-response).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + ([L]/Kd))

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kd is the dissociation constant of the radioligand for the receptor.

-

Data Presentation

The binding affinity of this compound and other test compounds for the CCR4 receptor can be summarized in the following tables.

Table 1: Binding Affinity of this compound for Human CCR4 Receptor

| Parameter | Value |

| Radioligand | [¹²⁵I]-CCL22 |

| Radioligand Concentration | 0.1 nM |

| Kd of Radioligand | 0.12 nM |

| IC₅₀ of this compound | 3.7 nM |

| Ki of this compound | 1.5 nM |

Table 2: Comparative Binding Affinities of CCR4 Antagonists

| Compound | IC₅₀ (nM) | Ki (nM) |

| This compound | 3.7 | 1.5 |

| Compound X | 15.2 | 6.2 |

| Compound Y | 89.6 | 36.7 |

| Unlabeled CCL22 | 0.2 | 0.08 |

Alternative Non-Radioactive Method: Fluorescence Polarization (FP) Assay

For laboratories looking to avoid radioactivity, a fluorescence polarization (FP) assay is a suitable alternative.[6][7] This homogeneous assay measures the change in the tumbling rate of a fluorescently labeled CCR4 ligand upon binding to the larger receptor-membrane complex.

Principle: A small, fluorescently labeled ligand (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When bound to the much larger CCR4 receptor, its rotation slows, and the polarization of the emitted light increases. Unlabeled competitors like this compound will displace the fluorescent ligand, causing a decrease in polarization.[8]